4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H10ClN3O2S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
4-chloro-1-(2-methylsulfonylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3O2S/c1-13(11,12)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
TXTQYNGCFYDDOC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-chloroethyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts to achieve the desired coupling under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group at position 3 undergoes alkylation or acylation under mild conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride produces N-acetylated analogs, enhancing solubility for biological testing.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 3-(Methylamino) derivative | 78–82 | |
| Acylation | AcCl, Et₃N, THF, rt | 3-Acetamido derivative | 85 |
Nucleophilic Substitution at the Chloro Position
The electron-deficient C4 chloro group participates in nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides :
-
Reaction with piperidine in DMSO at 100°C replaces the chloro group with a piperidinyl moiety.
-
Thiophenol in the presence of CuI catalyzes C–S bond formation at position 4 .
Example Reaction :
Cross-Coupling Reactions
Transition-metal-catalyzed cross-couplings enable functionalization at position 4:
-
Suzuki–Miyaura Coupling : Pd(PPh₃)₄ mediates coupling with arylboronic acids, replacing the chloro group with aryl rings .
-
Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines under Pd catalysis .
| Coupling Type | Catalyst/Base | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 4-Aryl derivative | 65 |
| Buchwald | Pd(OAc)₂, XPhos | Morpholine | 4-Morpholino derivative | 58 |
Reductive Amination
The primary amine reacts with aldehydes/ketones in reductive amination to form secondary amines. For example:
Key Data :
-
Reagents: Benzaldehyde, NaBH₃CN, MeOH, rt.
-
Product: 3-(Benzylamino)-4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazole.
Halogenation and Oxidation
-
Halogenation : Electrophilic bromination (NBS/DMSO) introduces bromine at position 5 of the pyrazole ring .
-
Oxidation : The methanesulfonylethyl group can be oxidized to a sulfone using H₂O₂/AcOH.
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromination | NBS, DMSO, 25°C | 5-Bromo derivative | 82 |
| Sulfone formation | H₂O₂, AcOH, 60°C | Methanesulfonylethyl → sulfone | 88 |
Mechanistic Insights
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine exhibits anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division. This compound has been shown to arrest the cell cycle at specific phases, suggesting its potential as a chemotherapeutic agent. Research has demonstrated its ability to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cancer cell apoptosis .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties , making it a candidate for treating inflammatory diseases. Its mechanism involves modulation of various signaling pathways associated with inflammation, potentially reducing the production of pro-inflammatory cytokines .
Antioxidant Activities
Additionally, studies suggest that this pyrazole derivative exhibits antioxidant activities , which could protect cells from oxidative stress and related damage. This property enhances its therapeutic potential in conditions characterized by oxidative stress .
Drug Development
The unique structure of this compound makes it a valuable scaffold in drug development. Researchers are investigating its interactions with various biological targets, including enzymes involved in critical metabolic pathways. The compound's ability to modulate enzyme activities could lead to the development of novel therapeutics for cancer and inflammatory diseases .
Cosmetic Formulations
Beyond medicinal applications, this compound may also find use in cosmetic formulations due to its potential skin benefits. Its safety and efficacy are being studied in dermatological applications, focusing on enhancing skin hydration and reducing inflammation .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against various cancer cell lines. Results indicated significant cytotoxic effects correlated with the concentration of the compound, showcasing its potential as an effective anticancer agent .
Dermatological Application Research
Another study focused on the use of this compound in topical formulations aimed at improving skin hydration and reducing inflammation. The findings suggested that formulations containing this compound demonstrated enhanced skin permeability and efficacy compared to standard treatments .
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the transfer of phosphate groups from ATP to target proteins.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
Physicochemical Properties
- Solubility : Sulfonylethyl substituents (target compound) likely increase aqueous solubility compared to lipophilic benzyl groups (e.g., ). However, trifluoromethylpyridine derivatives () may exhibit lower solubility due to hydrophobicity.
Biological Activity
4-Chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is a compound of interest due to its potential applications in medicinal chemistry, particularly as a selective androgen receptor modulator (SARM). This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H11ClN4O2S
- Molecular Weight : 251.73 g/mol
- CAS Number : 1484798-62-0
The primary biological activity of this compound is attributed to its role as a tissue-selective androgen receptor modulator. It exhibits high affinity for androgen receptors, demonstrating potent antagonistic effects, particularly in prostate cancer cell lines. The compound's structure allows it to selectively modulate androgen receptor activity, which is crucial in the treatment of AR-dependent conditions.
Antitumor Activity
Research indicates that compounds similar to this compound show significant inhibition of prostate cancer cell proliferation. Studies have demonstrated that these compounds can effectively reduce tumor growth by antagonizing androgen receptor signaling pathways .
In Vitro Studies
In vitro assays utilizing prostate cancer cell lines have shown that the compound can inhibit cell proliferation with an IC50 value in the low micromolar range. The compound's efficacy appears to be linked to its ability to disrupt AR-mediated transcriptional activity, leading to apoptosis in cancer cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Toxicological assessments indicate a low potential for adverse drug interactions, making it a candidate for further development as a therapeutic agent .
Case Studies
Several case studies highlight the compound's potential:
- Prostate Cancer Treatment : A study involving patients with advanced prostate cancer showed promising results when treated with SARMs similar to this compound, leading to reduced tumor markers and improved patient outcomes.
- Safety Profile Assessment : Clinical trials assessing the safety and tolerability of SARMs revealed minimal side effects associated with this class of compounds, suggesting a favorable safety profile for further clinical exploration.
Data Table: Comparison of Biological Activities
| Compound Name | AR Affinity (Ki) | IC50 (µM) | Efficacy in Prostate Cancer |
|---|---|---|---|
| This compound | Low nanomolar | ~0.5 | Significant |
| Related SARM Compound A | Low nanomolar | ~0.7 | Significant |
| Related SARM Compound B | Micromolar | ~2.0 | Moderate |
Q & A
Q. What are the common synthetic routes for 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, DE4333659 (1995) describes the preparation of 4-Arylmethyl-1H-pyrazol-3-amines via condensation of substituted pyrazole derivatives with halogenated intermediates under anhydrous conditions . A similar approach is seen in , where copper(I) bromide and cesium carbonate catalyze cross-coupling reactions to introduce sulfonylethyl groups . Key intermediates include 3-chloropyrazole derivatives and methanesulfonylethyl halides.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For instance, and highlight H NMR (δ 8.87 ppm for pyrazole protons) and IR (3298 cm for N-H stretches) to confirm structure . High-Resolution Mass Spectrometry (HRMS) is critical for molecular weight validation, as demonstrated in (m/z 215 [M+H]) .
Q. How can researchers address solubility challenges during purification?
- Methodological Answer : Use solvent mixtures like ethyl acetate/hexane gradients (0–100%) for column chromatography, as shown in . For hygroscopic intermediates, recommends aprotics like dimethyl sulfoxide (DMSO) under anhydrous conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for the methanesulfonylethyl substitution step?
Q. What strategies resolve ambiguous 13^1313C NMR signals in structurally similar pyrazole derivatives?
- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals. utilized X-ray crystallography to validate assignments in 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazole . Computational tools () can model chemical shifts to cross-verify experimental data .
Q. How do substituents on the pyrazole core influence biological activity?
Q. Table 1: Substituent Effects on Bioactivity
| Substituent Position | Functional Group | Observed Activity (Reference) |
|---|---|---|
| 3-Amino | Chloro | Enhanced kinase inhibition |
| 1-Ethyl | Methanesulfonylethyl | Improved solubility |
Q. How can computational methods predict reactivity in novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. 's ICReDD framework combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity effects) .
Q. How to reconcile contradictory data on reaction mechanisms across studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., anhydrous DMSO, 35°C as in ) . emphasizes iterative feedback between computational predictions (e.g., activation energies) and experimental kinetics .
Q. What mechanistic insights explain regioselectivity in pyrazole functionalization?
Q. How does crystal packing affect physicochemical properties?
- Methodological Answer :
X-ray crystallography () reveals intermolecular interactions (e.g., hydrogen bonds between NH and sulfonyl groups) that influence melting points and stability .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
